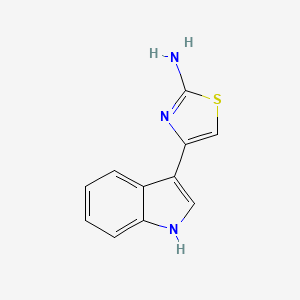

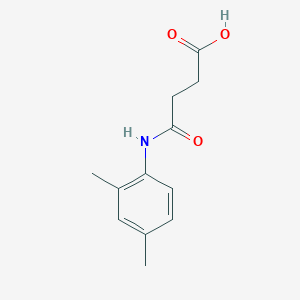

4-(1H-indol-3-yl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1H-indol-3-yl)-1,3-thiazol-2-amine is a compound that belongs to a class of organic molecules featuring both an indole and a thiazole moiety. These types of compounds are of interest due to their potential biological activities and their presence in molecules with medicinal properties. The indole group is a common structure in many natural products and pharmaceuticals, while the thiazole ring is a core structure in various therapeutic agents due to its heterocyclic nature and its ability to engage in a range of chemical interactions.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring via cyclization reactions. For instance, the synthesis of N-(1,3-thiazol-5(4H)-ylidene)amines is achieved through 1,3-dipolar cycloaddition of azides with thiazol-thiones, followed by elimination reactions to yield the desired thiazole imines . Similarly, the synthesis of thiazol-2-amine derivatives can involve reduction reactions, as seen in the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, where a benzylidene precursor is reduced with sodium borohydride .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions . The presence of substituents on the thiazole ring can influence the overall molecular conformation and the types of noncovalent interactions, such as hydrogen bonding, that stabilize the crystal structure .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of an amino group can lead to the formation of hydrogen bonds, which are crucial for the stability of crystal structures . Additionally, the reactivity of the thiazole ring can be exploited for further functionalization, as seen in the synthesis of N-substituted indole-2-thiols, where a thioketene intermediate reacts with an N-nucleophile to form the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the thiazole ring. For instance, the introduction of halogen atoms can significantly affect the compound's reactivity and interaction with biological targets . The antitumor and antifungal activities of these compounds are often evaluated to determine their potential as therapeutic agents . Furthermore, the study of noncovalent interactions and quantitative structure-activity relationships (QSAR) can provide insights into the binding affinities and inhibitory activities of these molecules against specific biological targets, such as PIM-1 kinase .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A series of novel substituted amines derived from 4-(1H-indol-3-yl)-1,3-thiazol-2-amine were synthesized and evaluated for their antibacterial and antifungal activities. The synthesis involved starting compounds like 4-nitro-1H-indole and intermediates including 1-(1H-indol-4-yl)-3-substituted-thioureas (R. Mekala, Mahipal Reddy Yata, Ravi Prasad Talagadadivi, 2014).

Antiproliferative and Antimicrobial Properties

- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed DNA protective abilities against oxidative damage and strong antimicrobial activity against certain pathogens. Molecular docking studies suggested their potential in chemotherapy (M. Gür et al., 2020).

Potentiometric Sensor Development

- Schiff bases synthesized from derivatives of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine were used to construct Nd3+ ion-selective electrodes, demonstrating their utility in detecting neodymium ions in various samples with high sensitivity and specificity (Koteswara Rao Bandi, Ashutosh Kumar Singh, A. Upadhyay, 2013).

Antimicrobial Activity of Indole Derivatives

- Indole derivatives synthesized from 4-(1H-indol-3-yl)-1,3-thiazol-2-amine showed significant antimicrobial activities, highlighting their potential as bases for developing new antimicrobial agents (A. Salman et al., 2015).

Environmental and Corrosion Studies

- Some thiazole and thiadiazole derivatives, structurally related to 4-(1H-indol-3-yl)-1,3-thiazol-2-amine, were studied for their corrosion inhibition properties on iron, offering insights into their potential as environmentally friendly corrosion inhibitors (S. Kaya et al., 2016).

Eigenschaften

IUPAC Name |

4-(1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACIGHHWMWRYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355536 |

Source

|

| Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

CAS RN |

22258-56-6 |

Source

|

| Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)